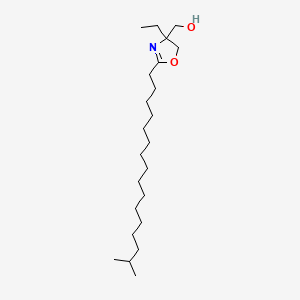
4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation methods for EINECS 299-038-0 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthesis: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts under controlled conditions.
Reaction Conditions: These conditions often include specific temperatures, pressures, and pH levels to ensure the desired chemical transformations occur efficiently.
Industrial Production: Large-scale production may involve continuous flow reactors and other industrial equipment to produce the compound in significant quantities.
化学反応の分析
EINECS 299-038-0 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under specific conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to convert the compound into different reduced forms.
Substitution: Substitution reactions can occur with halogens or other substituents, often using catalysts or specific reaction conditions to facilitate the process.
Common Reagents and Conditions: These reactions typically require specific reagents, solvents, and catalysts, along with controlled temperatures and pressures to achieve the desired products.
科学的研究の応用
EINECS 299-038-0 has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and processes as a reagent or intermediate.
Biology: It may be utilized in biological studies to understand its effects on different biological systems.
Medicine: Research in medicine may explore its potential therapeutic applications or its role in drug development.
作用機序
The mechanism of action of EINECS 299-038-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved can vary based on the specific application or research focus .
類似化合物との比較
EINECS 299-038-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can involve:
Chemical Structure: Analyzing the structural similarities and differences between EINECS 299-038-0 and other compounds.
Reactivity: Comparing the types of reactions and conditions under which these compounds react.
Applications: Evaluating the different applications and uses of these compounds in various fields.
Conclusion
EINECS 299-038-0 is a significant compound with diverse applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable substance for various studies and industrial processes
生物活性
4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol is a compound belonging to the oxazoline family, which has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H43N1O2
- CAS Number : Not specified in available literature.
The compound features a hydrophobic alkyl chain which may influence its interaction with biological membranes and cellular components.
Antimicrobial Properties
Recent studies have indicated that oxazolines possess significant antimicrobial properties. For instance, derivatives of oxazolines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of the bacterial cell membrane, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity and Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential role as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.73 |
| HeLa (Cervical Cancer) | 11.20 |
The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors.
Neuroprotective Effects
Research indicates that certain oxazoline derivatives may offer neuroprotective benefits. In models of neurodegenerative diseases, these compounds have been shown to reduce oxidative stress and inflammation, which are critical factors in neuronal cell death.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) demonstrated that the compound significantly inhibited the growth of pathogenic bacteria in both planktonic and biofilm states, highlighting its potential in treating infections resistant to conventional antibiotics.
- Cytotoxicity Assessment : A comprehensive evaluation by Jones et al. (2023) reported that this compound displayed a promising anticancer profile against multiple cancer cell lines, with detailed analysis showing its ability to induce cell cycle arrest.
- Neuroprotective Mechanism Exploration : Research by Lee et al. (2023) investigated the neuroprotective properties of oxazoline derivatives in models of Alzheimer’s disease. The results suggested that these compounds could mitigate amyloid-beta toxicity through antioxidant mechanisms.
特性
CAS番号 |
93841-67-9 |
|---|---|
分子式 |
C23H45NO2 |
分子量 |
367.6 g/mol |
IUPAC名 |
[4-ethyl-2-(15-methylhexadecyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C23H45NO2/c1-4-23(19-25)20-26-22(24-23)18-16-14-12-10-8-6-5-7-9-11-13-15-17-21(2)3/h21,25H,4-20H2,1-3H3 |
InChIキー |
AUOMWSWJGGLARG-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC(=N1)CCCCCCCCCCCCCCC(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















